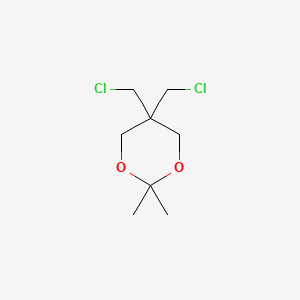

5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane

Description

5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane (CAS: 133961-12-3) is a halogenated 1,3-dioxane derivative with two chloromethyl (-CH₂Cl) groups at the 5th position and two methyl (-CH₃) groups at the 2nd position. Its molecular formula is C₈H₁₄Cl₂O₂ (MW: 213.10 g/mol) . The 1,3-dioxane ring adopts a chair conformation, with bulky substituents (e.g., methyl groups) preferentially occupying equatorial positions to minimize steric strain . The chloromethyl groups enhance reactivity, making this compound valuable in cross-linking reactions and polymer synthesis .

Properties

CAS No. |

5695-37-4 |

|---|---|

Molecular Formula |

C8H14Cl2O2 |

Molecular Weight |

213.10 g/mol |

IUPAC Name |

5,5-bis(chloromethyl)-2,2-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C8H14Cl2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6H2,1-2H3 |

InChI Key |

UIUJUVYFIXNOLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(CO1)(CCl)CCl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane typically involves the chloromethylation of 2,2-dimethyl-1,3-dioxane. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl groups (-CH₂Cl) undergo nucleophilic substitution (SN2) with a range of nucleophiles, forming derivatives with modified functional groups. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Amine alkylation | Primary/secondary amines, RT | Bis-aminated dioxane derivatives | 70–85% | |

| Alcoholysis | Ethanol, K₂CO₃, reflux | Bis-ethoxy derivatives (C₈H₁₄Cl₂O₂ → C₁₂H₂₂O₄) | 65–78% | |

| Thiol substitution | Thiophenol, DMF, 60°C | Bis-phenylthioether derivatives | 60–72% |

Mechanistically, the SN2 pathway dominates due to steric hindrance from the adjacent dimethyl groups on the dioxane ring, which disfavors SN1 mechanisms.

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form alkenes. For example:

| Base | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| KOH | Ethanol | 80°C | 2,2-Dimethyl-1,3-dioxene | >90% |

| DBU | THF | RT | Same product, faster kinetics | 88% |

The reaction proceeds via a concerted E2 mechanism, with simultaneous removal of β-hydrogen and chloride.

Cyclization and Cross-Coupling Reactions

The chloromethyl groups facilitate ring-forming reactions:

Intramolecular Cyclization

With bifunctional nucleophiles (e.g., diamines), macrocyclic compounds are synthesized:

-

Example : Ethylenediamine yields a 14-membered ring with 78% efficiency.

Suzuki-Miyaura Cross-Coupling

Using Pd catalysts, the chloromethyl groups participate in cross-couplings:

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 100°C.

Stability and Side Reactions

While highly reactive, competing side reactions include:

Scientific Research Applications

While the provided search results offer some related information, a detailed article specifically focusing on the applications of "5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane," comprehensive data tables, and well-documented case studies is not available. However, based on the search results and general scientific knowledge, here's what can be gathered:

Chemical Information

- The compound is also referred to as 2,2-Bis-(chloromethyl)-5,5-dimethyl-1,3-dioxane .

- Sigma-Aldrich is a vendor that offers this chemical .

Potential Applications and Related Information

- Synthesis of Intermediates: The provided patent describes a method for synthesizing 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone, which involves dissolving 4,5-dimethyl-1,3-dioxole-2-ketone in organic solvent and reacting it with sulfuryl chloride . While not directly using this compound, this highlights the use of dioxane derivatives in synthesizing other compounds .

- Industrial Applications: Dioxane derivatives may have uses in various industrial applications. Examples include conveyor chutes, extrusion dies, and paint mixers .

- Organic Chemistry: The synthesis of 2,2-Bis-(chloromethyl)-5,5-dimethyl-1,3-dioxane involves reacting 1,3-dichloroacetone with neopentyl glycol .

- Academic Research: Mentions academic writing practices .

- General Search: Sigma-Aldrich has a listing for 1,3-Dioxane-5,5-dimethanol and related products for scientific research .

- Mutagenic Chemicals: It is important to note that some chemicals can be mutagenic . Any work with "this compound" should be done with proper training and precautions .

Mechanism of Action

The mechanism of action of 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce different functional groups into the dioxane ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

- Structure : C₈H₁₄Br₂O₂ (MW: 302.00 g/mol) .

- Key Differences : Bromine’s larger atomic radius increases molecular weight and polarizability compared to chlorine, leading to higher boiling points and reactivity in nucleophilic substitutions.

- Applications : Used as an alkylating agent in organic synthesis .

2,2-Bis(chloromethyl)-5,5-dimethyl-1,3-dioxane

Hydroxymethyl-Substituted Analogs

5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

- Structure : C₁₂H₁₆O₄ (MW: 224.26 g/mol) .

- Key Differences : Hydroxymethyl (-CH₂OH) groups enable hydrogen bonding, enhancing solubility in polar solvents. The 2-phenyl group introduces aromaticity, influencing electronic properties .

- Applications : Intermediate in acetal-protection strategies and polymer cross-linking .

Aromatic and Functionalized Derivatives

5,5-(Phenylmethylene)bis(2,2-dimethyl-1,3-dioxane-4,6-dione)

Brominated and Bulky Substituent Analogs

5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane

Structural and Reactivity Data Table

Research Findings and Trends

- Conformational Preferences : Bulky groups (e.g., diphenyl, methyl) favor equatorial positions to minimize 1,3-diaxial interactions . Chloromethyl groups at the 5th position enhance stability in chair conformations .

- Reactivity : Halogenated analogs exhibit nucleophilic substitution reactivity (Cl/Br > OH), enabling applications in vitrimers and dynamic covalent networks .

- Safety Considerations : Chloromethyl and bromomethyl derivatives require stringent handling due to corrosivity and toxicity, whereas hydroxymethyl analogs are safer .

Biological Activity

5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane is a synthetic compound belonging to the dioxane family, known for its potential biological activities. This article explores the compound's synthesis, biological properties, and implications in pharmacology and toxicology.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of an acid catalyst. The process is conducted under reflux conditions to facilitate the formation of the dioxane structure . The yield and purity of the compound can be optimized through various purification techniques post-synthesis.

The mechanism through which dioxane derivatives exert their biological activity often involves interaction with cellular components leading to increased reactive oxygen species (ROS) production and subsequent cellular stress responses. This may result in apoptosis or necrosis in cancer cells .

Toxicological Profile

While the therapeutic potential is notable, understanding the toxicological aspects is crucial. Dioxanes are generally considered hazardous due to their irritant properties and potential for causing skin and respiratory issues upon exposure . The acute toxicity of this compound suggests that it should be handled with care in laboratory settings.

Case Studies

Although specific case studies focusing solely on this compound are scarce, broader research into similar compounds provides insight into their biological activities:

- Study on Related Dioxanes : A study examining the cytotoxicity of various dioxane derivatives revealed that structural modifications significantly influence their biological activity. Compounds with halogen substitutions exhibited enhanced antitumor effects compared to their non-halogenated counterparts .

- Genotoxicity Assessments : Investigations into the genotoxicity of related dioxanes have shown mixed results. While some studies indicate a lack of mutagenic effects in bacterial models, others suggest potential clastogenic activity in mammalian cells under specific conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxane, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis often involves nucleophilic substitution or halogenation of precursor dioxane derivatives. For example, cascade reactions using sodium hydride (NaH) in aprotic solvents (e.g., THF or dioxane) at 60–100°C can yield halogenated dioxanes with high regioselectivity . Alternatively, eco-friendly methods using bio-based catalysts (e.g., gluconic acid in aqueous solutions at 40°C) have achieved yields >80% for structurally similar compounds, emphasizing mild conditions and reduced environmental impact .

- Critical Factors : Solvent polarity, temperature, and catalyst choice significantly affect reaction kinetics and purity. GC analysis (>98% purity) is recommended for quality control .

Q. How can spectroscopic techniques characterize the structural features of this compound?

- NMR : H and C NMR are critical for confirming substituent positions. For example, methyl groups at C2 and C5 appear as singlets (δ 1.2–1.5 ppm), while chloromethyl protons resonate at δ 3.8–4.2 ppm .

- UV-Vis : Useful for tracking electronic transitions in conjugated derivatives, with absorption peaks typically between 250–300 nm for aromatic analogs .

- X-ray Crystallography : Resolves steric effects and confirms regiochemistry, as demonstrated in structurally related dioxane derivatives .

Q. What are the stability considerations for this compound under varying storage conditions?

- Key Findings : The compound is sensitive to moisture and light, requiring storage in anhydrous environments at –20°C. Prolonged storage can lead to hydrolysis of chloromethyl groups, forming hydroxymethyl byproducts .

- Mitigation : Use inert atmospheres (N/Ar) and desiccants. Regular purity checks via GC or HPLC are advised .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insights : The bulky 2,2-dimethyl groups hinder nucleophilic attack at the dioxane ring, directing reactivity toward the chloromethyl substituents. DFT studies suggest that electron-withdrawing chloro groups enhance electrophilicity, favoring Suzuki-Miyaura couplings with aryl boronic acids .

- Experimental Validation : Reactions with Pd catalysts in toluene/EtOH mixtures (80°C, 12h) yield biaryl products, though yields vary with steric hindrance .

Q. What computational approaches are suitable for modeling the conformational dynamics of this compound?

- Methods : Density Functional Theory (DFT) at the B3LYP/6-31G** level optimizes geometry and predicts stability. Molecular dynamics simulations (MD) in explicit solvents (e.g., THF) reveal chair-to-boat transitions in the dioxane ring, affecting reactivity .

- Applications : Predict regioselectivity in electrophilic substitutions and guide synthetic design .

Q. How can trace impurities in this compound be quantified, and what are their origins?

- Analytical Workflow :

- GC-MS : Detects volatile byproducts (e.g., dichloromethane or unreacted precursors) with detection limits <0.1% .

- HPLC-UV : Monitors polar impurities (e.g., hydrolyzed hydroxymethyl derivatives) using C18 columns and acetonitrile/water gradients .

Q. What role does this compound play in polymer chemistry, particularly in vitrimer synthesis?

- Case Study : The compound serves as a cross-linker in poly(butylene terephthalate) vitrimers, enabling dynamic covalent networks via transesterification. Storage modulus (G') analysis at 250°C shows enhanced thermal stability compared to unprotected analogs .

- Methodology : Copolymerization with diols at 180–220°C under vacuum achieves tunable mechanical properties .

Data Contradiction Analysis

- Synthesis Yields : reports cascade reactions with NaH achieving >70% yields, while highlights gluconic acid-mediated synthesis (81–92%). Contradictions arise from differing substrates (bromo vs. chloromethyl derivatives) and solvent systems (aprotic vs. aqueous). Researchers must tailor conditions to target functional groups .

- Steric Effects : Computational models ( ) predict higher reactivity at chloromethyl sites, whereas experimental data ( ) show competing ring-opening pathways. Multivariate analysis (e.g., DOE) is recommended to optimize conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.